molecular formula C14H20INO2 B4894586 N-(3-butoxypropyl)-3-iodobenzamide

N-(3-butoxypropyl)-3-iodobenzamide

Cat. No. B4894586
M. Wt: 361.22 g/mol
InChI Key: WXJSRXXKRQZAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-3-iodobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of benzamide and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(3-butoxypropyl)-3-iodobenzamide acts as a selective sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. The activation of the sigma-1 receptor leads to various downstream effects such as the modulation of ion channels, the regulation of calcium signaling, and the modulation of the release of neurotransmitters. These effects contribute to the potential therapeutic effects of N-(3-butoxypropyl)-3-iodobenzamide in various diseases.
Biochemical and physiological effects:
N-(3-butoxypropyl)-3-iodobenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is a key neurotransmitter involved in learning and memory. It has also been found to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. Additionally, N-(3-butoxypropyl)-3-iodobenzamide has been found to have potential neuroprotective effects and to promote neuronal survival.

Advantages and Limitations for Lab Experiments

N-(3-butoxypropyl)-3-iodobenzamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective activation of this receptor. It is also relatively easy to synthesize and has good stability. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, its effects may be influenced by factors such as the dose and route of administration.

Future Directions

There are several future directions for the study of N-(3-butoxypropyl)-3-iodobenzamide. One potential direction is to investigate its potential therapeutic effects in diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies could be conducted to elucidate the precise mechanism of action of N-(3-butoxypropyl)-3-iodobenzamide and to identify potential downstream targets. Finally, the development of new analogs of N-(3-butoxypropyl)-3-iodobenzamide could lead to the discovery of even more potent and selective sigma-1 receptor agonists.

Synthesis Methods

The synthesis of N-(3-butoxypropyl)-3-iodobenzamide involves the reaction of 3-iodobenzoic acid with 3-butoxypropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction takes place under mild conditions and yields the desired product in good yield and purity.

Scientific Research Applications

N-(3-butoxypropyl)-3-iodobenzamide has been extensively studied for its potential use in various scientific research applications. It has been found to have a high affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and cell survival. The sigma-1 receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression, and N-(3-butoxypropyl)-3-iodobenzamide has been found to have potential therapeutic effects in these diseases.

properties

IUPAC Name

N-(3-butoxypropyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-2-3-9-18-10-5-8-16-14(17)12-6-4-7-13(15)11-12/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJSRXXKRQZAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-butoxypropyl)-3-iodobenzamide

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